Benzyl 3-[(dichloromethyl)sulfonyl]propanoate
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Overview
Description
Benzyl 3-[(dichloromethyl)sulfonyl]propanoate is an organic compound that features a benzyl group attached to a propanoate moiety, which is further substituted with a dichloromethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(dichloromethyl)sulfonyl]propanoate typically involves the esterification of 3-(dichloromethylsulfonyl)propanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(dichloromethyl)sulfonyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in various substituted benzyl or sulfonyl derivatives.
Scientific Research Applications
Benzyl 3-[(dichloromethyl)sulfonyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl 3-[(dichloromethyl)sulfonyl]propanoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The benzyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(chloromethyl)sulfonylpropanoate
- Benzyl 3-(methylsulfonyl)propanoate
- Benzyl 3-(trifluoromethylsulfonyl)propanoate
Uniqueness
Benzyl 3-[(dichloromethyl)sulfonyl]propanoate is unique due to the presence of the dichloromethylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The dichloromethyl group can participate in unique substitution and elimination reactions, making the compound versatile for various applications.
Properties
Molecular Formula |
C11H12Cl2O4S |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
benzyl 3-(dichloromethylsulfonyl)propanoate |
InChI |
InChI=1S/C11H12Cl2O4S/c12-11(13)18(15,16)7-6-10(14)17-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
QNNUFGTZOSLNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)C(Cl)Cl |
Origin of Product |
United States |
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